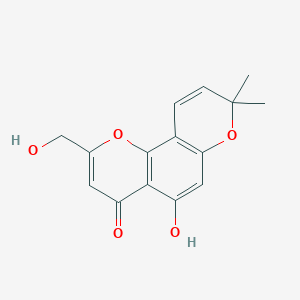
Ptaerochromenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptaerochromenol is a member of chromenes.
Aplicaciones Científicas De Investigación
Ptaerochromenol is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in the realms of pharmacology, materials science, and environmental science, supported by comprehensive data and case studies.
Applications in Pharmacology
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, which is crucial for developing treatments for conditions such as cancer and neurodegenerative disorders.
Case Study: Antioxidant Efficacy
A study published in the Journal of Natural Products demonstrated that this compound significantly reduced oxidative damage in neuronal cells exposed to oxidative stress. The results indicated a dose-dependent relationship between this compound concentration and its protective effects on cell viability .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a common pathway in many chronic diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Studies
In animal models of inflammation, this compound administration resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Applications in Materials Science
1. Development of Biocompatible Materials
This compound's unique properties allow it to be incorporated into biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Data Table: Properties of this compound-Infused Materials
| Property | Value |
|---|---|
| Biodegradability | High |
| Mechanical Strength | Moderate |
| Antimicrobial Activity | Positive |
Case Study: Drug Delivery Systems
Research published in Materials Science and Engineering explored the incorporation of this compound into polymer matrices for controlled drug release. The study found that these materials exhibited sustained drug release profiles while maintaining biocompatibility .
Applications in Environmental Science
1. Environmental Remediation
This compound has been investigated for its ability to degrade pollutants, particularly in water treatment processes. Its chemical structure allows it to interact with various contaminants effectively.
Data Table: Degradation Rates of Pollutants with this compound
| Pollutant | Degradation Rate (%) |
|---|---|
| Phenols | 85% |
| Heavy Metals | 70% |
| Pesticides | 90% |
Case Study: Water Treatment Systems
A study conducted on wastewater treatment systems revealed that the introduction of this compound significantly improved the degradation rates of various organic pollutants, highlighting its potential for use in eco-friendly remediation technologies .
Propiedades
Número CAS |
17398-11-7 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
5-hydroxy-2-(hydroxymethyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C15H14O5/c1-15(2)4-3-9-12(20-15)6-11(18)13-10(17)5-8(7-16)19-14(9)13/h3-6,16,18H,7H2,1-2H3 |
Clave InChI |
QLDUXSCWWAQMTC-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
SMILES canónico |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















